molecular formula C19H30O2 B1258844 Nonadeca-2,6-diynoic acid

Nonadeca-2,6-diynoic acid

Cat. No.: B1258844
M. Wt: 290.4 g/mol
InChI Key: RDQMWOCSAPSMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nonadeca-2,6-diynoic acid is a hitherto unknown, synthetically produced acetylenic fatty acid that has emerged as a compound of significant interest for antimicrobial research . Its primary research value lies in its potent fungitoxic profile, particularly against pathogenic yeast strains. Studies have shown that this diynoic fatty acid exhibits notable antifungal activity against Cryptococcus neoformans (ATCC 66031), with a minimum inhibitory concentration (MIC) reported to be less than 5.8 µM . The compound's mechanism of action is ascribed to the combination of its C-2 and C-6 ynoic functionalities in a single molecule, which is designed to inhibit fungal growth more effectively than its parent analogues . Researchers are investigating its potential as a lead compound for the development of novel topical antifungal formulations, especially for targeting strains of concern in immunocompromised patients . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

nonadeca-2,6-diynoic acid

InChI

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-12,15-16H2,1H3,(H,20,21)

InChI Key

RDQMWOCSAPSMNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC#CCCC#CC(=O)O

Synonyms

2,6-nonadecadiynoic acid

Origin of Product

United States

Advanced Synthetic Methodologies for Nonadeca 2,6 Diynoic Acid

Chemical Synthesis Approaches for Diynoic Acids

The construction of diynoic acids is predominantly achieved through chemical synthesis, which offers versatility and control over the molecular structure. These approaches can be broadly categorized into linear and convergent strategies, each employing specific reaction transformations.

The reported synthesis of Nonadeca-2,6-diynoic acid itself follows a straightforward linear sequence, which is effective for this particular structure.

A simple and effective methodology for preparing this compound relies on two consecutive acetylide coupling reactions. This method builds the carbon chain and installs the diyne motif in a controlled manner.

The synthesis begins with the mono-alkylation of a starting diyne. Specifically, the lithium acetylide of 1,5-hexadiyne (B1215225) is generated using n-butyllithium (n-BuLi) in a solution of tetrahydrofuran (B95107) (THF) and hexamethylphosphoramide (B148902) (HMPA) at a low temperature (-78°C). This highly reactive nucleophile is then coupled with a long-chain alkyl halide, 1-bromododecane, to form the intermediate 1,5-octadecadiyne.

The second key transformation is the carboxylation of this intermediate. The terminal alkyne of 1,5-octadecadiyne is deprotonated again with n-BuLi to form another lithium acetylide. This acetylide is then reacted with carbon dioxide (CO₂), followed by protonation with ammonium (B1175870) chloride, to yield the final product, this compound. This two-step process provides a direct route to the target molecule.

Table 1: Synthetic Steps for this compound

Step Reaction Reagents and Conditions Intermediate/Product Yield
1 Acetylide Coupling (Alkylation) 1,5-Hexadiyne, n-BuLi, 1-Bromododecane in THF/HMPA at -78°C 1,5-Octadecadiyne 47%

The selection of appropriate starting materials is fundamental to the success of the synthesis. For the linear synthesis of this compound, the chosen precursors are commercially available and provide the necessary carbon framework and initial functionality.

The key starting materials are:

1,5-Hexadiyne : This molecule serves as the foundational C6 block containing the dimethylene-interrupted diyne system (a triple bond at position 1 and 5).

1-Bromododecane : This C12 alkyl halide provides the long saturated tail of the fatty acid.

Carbon Dioxide (CO₂) : This C1 unit is the source of the carboxylic acid group.

The choice of these precursors allows for a direct and logical assembly of the final 19-carbon fatty acid structure through the described acetylide coupling reactions.

Key Reaction Transformations and Catalyst Systems in this compound Preparation (e.g., acetylide coupling reactions)

Chemo-Enzymatic Synthesis Routes for Acetylenic Fatty Acids

Chemo-enzymatic synthesis combines the advantages of chemical reactions with the high selectivity and mild reaction conditions of biological catalysts (enzymes). While a specific chemo-enzymatic route for this compound is not prominently documented, the principles are widely applied to other fatty acids and could be adapted.

Lipases are particularly versatile enzymes used in fatty acid chemistry. For instance, lipase-catalyzed perhydrolysis, using hydrogen peroxide, can epoxidize the double bonds in unsaturated fatty acids under mild conditions. rsc.org Another common application is the kinetic resolution of racemic mixtures. The enantioselective hydrolysis of a racemic ester by a lipase (B570770) can separate enantiomers, yielding an optically active alcohol and the remaining unreacted ester. tandfonline.com This strategy is effective for producing chiral building blocks, such as optically active propargyl alcohols, which are precursors for more complex molecules. tandfonline.com The use of phospholipase D has also been reported for the enzymatic synthesis of phospholipids (B1166683) containing acetylenic fatty acids. acs.org These established enzymatic methods could foreseeably be integrated into a synthetic route to produce chiral or specifically functionalized analogues of this compound.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives are essential for exploring structure-activity relationships and developing new functional molecules. This can be achieved by systematically modifying the structure of the parent compound. For instance, the synthesis of analogues of the natural product lembehyne B, which also contains a diyne moiety, has been accomplished by preparing a series of related compounds where the distance between functional groups is varied. nih.gov

Strategies for creating analogues of this compound could include:

Altering the position of the alkyne groups along the carbon chain. For example, nonadeca-10,12-diynoic acid has been synthesized and used as a precursor for other materials. researchgate.net

Varying the total length of the carbon chain.

Introducing additional functional groups, such as hydroxyl groups, to the carbon backbone.

Modifying the carboxylic acid head group into an ester or an amide.

These modifications often employ similar synthetic methodologies, such as organometallic coupling reactions, to build the desired structures. nih.gov The development of novel synthetic methods, such as one-pot protocols for creating substituted pyridine-dicarboxylic acid derivatives, further expands the toolbox for generating diverse molecular architectures from basic building blocks. oist.jp

Mechanistic Investigations of Nonadeca 2,6 Diynoic Acid S Biological Activities

Antifungal Mechanisms of Action

Nonadeca-2,6-diynoic acid, a novel synthetic acetylenic fatty acid, has demonstrated notable antifungal properties. nih.gov While comprehensive mechanistic studies are still ongoing, current research points towards several potential pathways through which it exerts its fungitoxic effects. The primary proposed mechanisms involve the disruption of critical lipid metabolic pathways, including fatty acid homeostasis and sphingolipid biosynthesis. chapman.edunih.gov These mechanisms are often inferred from the known activities of structurally similar acetylenic fatty acids. nih.govmdpi.com

A key proposed antifungal strategy of this compound is its interference with fungal fatty acid homeostasis. mdpi.com This disruption can occur at multiple points, including the elongation of fatty acid chains, their initial synthesis, and their breakdown for energy.

One of the most cited potential mechanisms for acetylenic fatty acids is the inhibition of fatty acid elongation. chapman.edu The bioactivity of a related compound, 2-hexadecynoic acid, has been attributed to its capacity to inhibit the elongation of both saturated and unsaturated fatty acids. nih.govmdpi.com It is hypothesized that 2,6-diynoic fatty acids like this compound may share this mechanism. chapman.edu A possible pathway involves the isomerization of the 2,6-diynoic fatty acid into a 2,3-allene derivative (as a Coenzyme A ester), which then acts as an inhibitor of the enzymes involved in fatty acid biosynthesis. nih.gov

Beyond elongation, this compound may disrupt the de novo synthesis of fatty acids. The inhibition of fatty acid synthase (FAS) is a known mechanism for certain antimicrobial compounds like cerulenin. kitasato-u.ac.jp For acetylenic fatty acids, evidence from related compounds supports this hypothesis. For instance, 2-hexadecynoic acid is known to inhibit mycolic acid and fatty acid biosynthesis pathways in mycobacteria, suggesting that a similar inhibition of fungal fatty acid synthesis could be a viable mechanism of action for this compound. nih.govresearchgate.net

The metabolic balance of fatty acids also involves their degradation through β-oxidation to generate energy. There is evidence that related compounds can disrupt this process. Studies on 2-hexadecynoic acid in Mycobacterium tuberculosis have shown that it can inhibit fatty acid β-oxidation pathways. nih.govresearchgate.net This suggests that this compound could potentially exert part of its antifungal effect by hindering the fungus's ability to utilize fatty acids as an energy source.

Table 1: Proposed Effects of this compound on Fungal Fatty Acid Homeostasis (Inferred from Related Compounds)
Metabolic ProcessProposed EffectInferred MechanismReference Compound
Fatty Acid ElongationInhibitionIsomerization to an inhibitory 2,3-allene derivative. nih.gov2-Hexadecynoic acid nih.govmdpi.com
De Novo Fatty Acid SynthesisInhibitionInhibition of fatty acid synthase (FAS) complex. nih.govresearchgate.net2-Hexadecynoic acid researchgate.net
Fatty Acid Degradation (β-oxidation)InhibitionBlocks enzymes in the β-oxidation pathway. nih.govresearchgate.net2-Hexadecynoic acid nih.govresearchgate.net

Another significant proposed mechanism of action for this compound is the inhibition of sphingolipid biosynthesis. chapman.edunih.gov This hypothesis is drawn from the observed activity of other alkynoic fatty acids, particularly 6-nonadecynoic acid, which is known to be fungistatic and is suggested to interfere with this pathway. nih.govmdpi.com Sphingolipids are crucial components of fungal cell membranes and are involved in various cellular processes; their disruption can be lethal to the cell. plos.orgmdpi.com The inhibition of ceramide synthesis, a key step in the pathway, is a known target for antifungal agents. mdpi.com It is plausible that both the inhibition of fatty acid synthesis and sphingolipid biosynthesis could be operative simultaneously, contributing to the potent antifungal activity observed. nih.gov

The fungal cell wall and plasma membrane are essential structures that protect the cell from osmotic stress and mediate interactions with the environment, making them prime targets for antifungal drugs. nih.govresearchgate.net While direct studies on this compound's effect on these structures are limited, it is a well-established principle that fatty acids and their derivatives can perturb membrane integrity. Antifungal agents can disrupt the membrane by interfering with key components like ergosterol (B1671047) or by altering membrane fluidity and permeability. jmb.or.kr Given that the proposed mechanisms for this compound involve the disruption of fatty acid and sphingolipid synthesis—both integral components of the cell membrane—it follows that perturbation of membrane structure and function is a likely consequence of its action. Damage to the cell wall integrity would lead to increased susceptibility to osmotic lysis and cell death. jmb.or.krfrontiersin.org

Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC) of this compound and Related Compounds
CompoundCandida albicans ATCC 14053 (Fluconazole-Resistant)Candida albicans ATCC 60193 (Fluconazole-Resistant)Cryptococcus neoformans ATCC 66031
This compound20-80 μM20-80 μM< 5.0 μM
2,6-Hexadecadiynoic acid11.5 μM nih.gov11.5 μM nih.gov< 5.7 μM nih.gov
2-Hexadecynoic acid9.4 μM nih.gov100 μM nih.govNot Reported
6-Nonadecynoic acidFungistatic Activity Reported nih.govNot ReportedFungistatic Activity Reported nih.gov
Disruption of De Novo Fatty Acid Synthesis Pathways

Comparative Mechanistic Studies with other Acetylenic Fatty Acids

This compound is a novel synthesized acetylenic fatty acid that has been investigated for its biological activities, particularly its antifungal properties. nih.gov In comparative studies, its efficacy has been benchmarked against other acetylenic fatty acids to elucidate its potential and relative potency.

Research involving the synthesis of this compound from 1,8-nonadiyne (B1581614) has allowed for its evaluation alongside compounds like 2,6-hexadecadiynoic acid and the well-known antifungal, 2-hexadecynoic acid. nih.gov While 2,6-hexadecadiynoic acid showed potent activity against fluconazole-resistant Candida albicans strains, this compound demonstrated superior activity against Cryptococcus neoformans, with a Minimum Inhibitory Concentration (MIC) of less than 5.0 μM. nih.gov However, its activity against the tested C. albicans strains was more modest. nih.gov The introduction of a second triple bond at the C-6 position in a fatty acid chain appears to significantly influence its antifungal spectrum and potency. For instance, the presence of a second triple bond in 2,6-hexadecadiynoic acid increased its fungitoxicity towards one strain of C. albicans by approximately nine-fold compared to 2-hexadecynoic acid, which has only one triple bond. nih.gov

The proposed mechanisms of action for 2,6-diynoic fatty acids like this compound are often extrapolated from studies of similar compounds. One potential mechanism involves the isomerization of the 2,6-diynoic fatty acid into a 2,3-allene (as a CoA derivative). nih.gov This allene (B1206475) can then inhibit key enzymes involved in the biosynthesis of fungal fatty acids. nih.gov Another plausible mechanism, drawn from the activity of 6-alkynoic fatty acids, is the inhibition of sphingolipid biosynthesis in fungi. nih.gov Furthermore, studies on 2-hexadecynoic acid have shown it can inhibit mycolic acid biosynthesis, a crucial pathway for mycobacteria. nih.gov This is relevant as both 2,6-hexadecadiynoic acid and 2-hexadecynoic acid have shown activity against Mycobacterium tuberculosis. nih.gov Further investigation is required to confirm if these specific mechanisms are operative for this compound.

Table 1: Comparative In Vitro Activity of Acetylenic Fatty Acids

Compound Organism Strain MIC (μM)
This compound Cryptococcus neoformans ATCC 66031 < 5.0
This compound Candida albicans ATCC 14053 80
This compound Candida albicans ATCC 60193 20
2,6-Hexadecadiynoic acid Cryptococcus neoformans ATCC 66031 < 5.7
2,6-Hexadecadiynoic acid Candida albicans ATCC 14053 11.5
2,6-Hexadecadiynoic acid Candida albicans ATCC 60193 11.5
2,6-Hexadecadiynoic acid Mycobacterium tuberculosis H37Rv 140-145
2-Hexadecynoic acid Candida albicans ATCC 14053 9.4
2-Hexadecynoic acid Candida albicans ATCC 60193 100
2-Hexadecynoic acid Mycobacterium tuberculosis H37Rv 140-145

Data sourced from Carballeira et al. nih.govnih.gov

Antibacterial Mechanisms of Action

A primary mechanism by which many fatty acids exert their antibacterial effect is through the disruption of the bacterial cytoplasmic membrane. nih.gov While direct electron microscopy studies on this compound are not extensively documented, research on other polyunsaturated and acetylenic fatty acids provides a strong basis for this proposed mechanism. For example, treatment of bacteria like Porphyromonas gingivalis with certain polyunsaturated fatty acids has been shown via scanning electron microscopy to cause complete disruption of the cell membrane. nih.gov Similarly, other studies have demonstrated that fatty acids can induce the leakage of 260-nm absorbing material, which includes genetic material, from bacterial cells, providing quantitative evidence of membrane damage. nih.gov It is plausible that the lipophilic hydrocarbon tail of this compound inserts into the bacterial membrane's lipid bilayer, altering its fluidity and integrity, leading to loss of essential intracellular components and eventual cell death.

The disruption of bacterial macromolecular synthesis is a key target for antimicrobial compounds. mdpi.com For acetylenic fatty acids, a primary proposed mechanism is the inhibition of fatty acid biosynthesis. nih.gov This action prevents the bacteria from producing essential components for building and maintaining their cell membranes and for various metabolic processes. The inhibition is thought to occur via isomerization to an allene that subsequently blocks key enzymes in the biosynthetic pathway. nih.gov Furthermore, the disruption of membrane integrity can lead to the leakage of nucleotides and amino acids, which would secondarily inhibit the synthesis of DNA, RNA, and proteins by depriving the cell of necessary precursors. nih.gov While direct evidence of this compound inhibiting specific enzymes in DNA, RNA, or protein synthesis pathways is pending, its established effect on related fatty acids suggests this is a likely consequence of its primary actions.

Beyond the inhibition of fatty acid biosynthesis, this compound may modulate other vital bacterial metabolic pathways. The activity of its analogue, 2-hexadecynoic acid, against Mycobacterium tuberculosis is attributed to its ability to inhibit the biosynthesis of mycolic acid, a unique and essential component of the mycobacterial cell wall. nih.gov Given that this compound has also been evaluated against mycobacteria, interference with this pathway is a possible mechanism. nih.gov Additionally, the inhibition of sphingolipid biosynthesis has been proposed as a mechanism for related acetylenic fatty acids in fungi and could represent another metabolic target in bacteria that utilize similar pathways. nih.gov The broad impact on lipid metabolism suggests that this compound could disrupt energy production and the formation of signaling molecules, leading to a comprehensive failure of cellular processes.

Modern antibacterial strategies increasingly focus on targeting virulence factors to disarm pathogens without necessarily killing them, which may reduce the selective pressure for resistance. mednexus.org Virulence factors include structures and proteins involved in adhesion, invasion, biofilm formation, and evasion of the host immune system. researchgate.net Resistance mechanisms, such as efflux pumps, actively expel antibiotics from the bacterial cell.

Currently, there is a lack of specific research investigating the effects of this compound on these particular bacterial systems. However, some fatty acids have been shown to alter membrane integrity in a way that could facilitate the uptake of other antibiotics, effectively acting as an adjuvant to overcome resistance. nih.gov Future studies could explore whether this compound can inhibit the function of efflux pumps or interfere with quorum sensing, the cell-to-cell communication system that often regulates the expression of virulence factors.

Modulation of Essential Bacterial Metabolic Pathways

Antitumor Mechanisms of Action

While research into the specific antitumor mechanisms of this compound is in its nascent stages, studies on other structurally related diynoic and polyacetylenic compounds provide insight into potential pathways. A common mechanism of action for anticancer agents is the induction of apoptosis, or programmed cell death. biodeep.cn Research on certain 1,3-diynoic derivatives has shown that they can induce apoptosis in various tumor cell lines, including Jurkat, K562, and U937 cells. acs.org This is often characterized by an increase in the sub-G0/G1 phase of the cell cycle, which is indicative of DNA fragmentation, a hallmark of apoptosis. acs.org

Another potential antitumor mechanism is the inhibition of DNA synthesis. biodeep.cn By interfering with the replication of genetic material, such compounds can halt the rapid proliferation that characterizes cancer cells. It is plausible that this compound could share these cytotoxic mechanisms, acting to either trigger the cell's self-destruction pathway or to arrest its growth. However, dedicated studies are required to confirm these hypotheses and to elucidate the precise molecular targets of this compound within cancer cells.

Apoptosis Induction and Programmed Cell Death Pathways

Programmed cell death (PCD) is a fundamental biological process essential for removing damaged or unwanted cells to maintain tissue homeostasis. mdpi.com Apoptosis, a major form of PCD, is characterized by distinct morphological features, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, without inducing an inflammatory response. frontiersin.org This process is executed through two primary signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. mdpi.comfrontiersin.org

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of initiator caspase-8. mdpi.com The intrinsic pathway is triggered by intracellular stress, such as DNA damage or endoplasmic reticulum (ER) stress, which leads to mitochondrial outer membrane permeabilization (MOMP). mdpi.commdpi.com This event is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members. mdpi.com MOMP allows the release of cytochrome c, which subsequently activates initiator caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the systematic dismantling of the cell. inabj.org

Fatty acids can induce apoptosis through various mechanisms, with their effects often depending on their degree of saturation. mdpi.com Saturated fatty acids are known to induce apoptosis in various cell types, often by causing ER stress and activating the intrinsic mitochondrial pathway. mdpi.com The introduction of unsaturation can modulate these effects. Bioactive lipids can trigger apoptosis by interfering with mitochondrial function and activating caspase cascades. semanticscholar.orgnih.govmdpi.com For instance, the organoarsenic compound (2,6-dimethylphenyl)arsonic acid was shown to induce apoptosis primarily through the mitochondrial pathway, involving caspase-9 cleavage and downregulation of the X-linked inhibitor of apoptosis protein (XIAP). semanticscholar.orgmdpi.com

Cell Cycle Regulation and Arrest Mechanisms

The cell cycle is a highly regulated process that governs cell proliferation, consisting of four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). creativebiolabs.net Progression through these phases is driven by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners. creativebiolabs.net Key checkpoints exist to monitor the integrity of the genome and cellular processes, allowing for repair or, if damage is too severe, the induction of cell death. nih.gov

Cell cycle arrest is a mechanism to halt proliferation in response to internal or external stimuli, such as DNA damage or treatment with chemotherapeutic agents. wikipedia.org Arrest in the G1 phase is often mediated by the CDK inhibitor p21, which can be induced by the tumor suppressor p53. nih.gov G1 arrest prevents the cell from entering the S phase, where damaged DNA would be replicated. Arrest can also occur in the G2 phase, preventing entry into mitosis. This allows time for the cell to repair DNA damage before chromosome segregation. biorxiv.orgembopress.org The molecular state of arrested cells is often characterized by low levels of proliferative proteins like CDKs and high levels of CDK inhibitors. embopress.org

Bioactive compounds can induce cell cycle arrest by modulating the expression and activity of these key regulatory proteins. nih.gov For example, some natural flavonoids can cause G1 arrest by decreasing the levels of CDK-2, CDK-6, cyclin A, and cyclin D, while increasing the expression of CDK inhibitors p21 and p27. nih.gov Fatty acids and their derivatives can also influence cell cycle progression. While the direct mechanism for this compound is not fully elucidated, compounds with similar structures can influence signaling pathways that ultimately control the expression of cyclins and CDKs, thereby leading to cell cycle arrest. springernature.com Caspase-2, for example, has been shown to have a non-apoptotic role in regulating the cell cycle and protecting against DNA replication stress, indicating a complex interplay between cell death and cell cycle machinery. springernature.com

Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that resolve topological problems in DNA that arise during critical cellular processes like replication and transcription. biomedpharmajournal.orgmdpi.com They function by creating transient breaks in the DNA backbone, allowing strands to pass through one another before resealing the break. biomedpharmajournal.org Because cancer cells are characterized by high rates of proliferation, they are particularly dependent on topoisomerase activity, making these enzymes a key target for anticancer drugs. mdpi.combohrium.com Topoisomerase inhibitors can act by stabilizing the covalent complex between the enzyme and DNA, which transforms the enzyme into a cellular poison that generates permanent DNA lesions and triggers apoptosis. biomedpharmajournal.org

Studies on synthetic fatty acid analogs have demonstrated that diynoic acids can act as topoisomerase inhibitors. Specifically, research on α-methoxylated fatty acids revealed that the degree of unsaturation is a critical factor for inhibitory potency against Leishmania donovani topoisomerase IB (LdTopIB). nih.gov While saturated α-methoxylated fatty acids show no inhibition, their monounsaturated and diynoic counterparts display significant activity. nih.gov It was observed that these fatty acid inhibitors were not effective against human topoisomerase IB (hTopIB) at similar concentrations, suggesting a degree of selectivity. nih.gov The mechanism of these fatty acid inhibitors appears to be distinct from that of the classic topoisomerase inhibitor camptothecin. nih.gov

Table 1: Inhibitory Activity of α-Methoxylated Fatty Acid Analogs Against Leishmania donovani Topoisomerase IB (LdTopIB)

Compound Structure LdTopIB EC₅₀ (µM)
(±)-2-Methoxy-5,9-eicosadiynoic acid Diynoic 17 ± 1
(±)-2-Methoxy-6-heptadecynoic acid Monoynoic 17 ± 1
(±)-2-Methoxy-6Z-heptadecenoic acid Monoenoic 41 ± 6
(±)-2-Methoxy-6-icosynoic acid Monoynoic 53

Data sourced from research on analogous fatty acid structures to illustrate structure-activity relationships. nih.gov

Molecular Targets and Signaling Cascade Modulation in Neoplastic Cells

The malignant behavior of neoplastic cells is driven by dysregulated signaling pathways that control proliferation, survival, and metastasis. nih.gov Key signaling cascades frequently altered in cancer include the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and NF-κB pathways. nih.govdovepress.com Targeting these pathways and their molecular components is a primary strategy in modern cancer therapy. ijmio.com

Bioactive lipids, including polyunsaturated fatty acids, can modulate these intricate signaling networks. For example, arachidonic acid (AA), another polyunsaturated fatty acid, has been shown to trigger specific signal transduction pathways in immune cells like macrophages. nih.gov Studies have identified the ASK1 - p38 MAPK axis as a central pathway activated by non-metabolized AA, which is initiated by a calcium-dependent activation of calmodulin kinase II. nih.gov This signaling cascade can lead to a transcriptional stress response and interfere with crucial cellular functions such as actin filament organization and macropinocytosis. nih.gov

Given its structure, this compound may similarly influence cellular signaling. Fatty acids can modulate the activity of various kinases and transcription factors that are pivotal for cancer progression. mdpi.com For instance, the transcription factor NF-κB, which plays a critical role in inflammation and cell survival, is a known target for modulation by various natural compounds. ijbs.com Furthermore, hypoxia-inducible factor-1 (HIF-1) is another critical orchestrator of tumorigenesis that can be modulated by natural agents, affecting tumor angiogenesis and invasion. nih.gov By interacting with these central signaling nodes, this compound could potentially alter the phenotype of neoplastic cells.

Table 2: Potential Molecular Targets and Pathways Modulated by Bioactive Lipids in Neoplastic Cells

Target Class Specific Target/Pathway Cellular Process Affected
Enzymes Topoisomerase IB nih.gov DNA Replication, Transcription
Lipoxygenases (LOX) frontiersin.org Inflammation, Eicosanoid Synthesis
Signaling Cascades ASK1-p38 MAPK nih.gov Stress Response, Cytoskeletal Organization
PI3K/AKT/mTOR nih.gov Cell Growth, Proliferation, Survival
NF-κB ijbs.com Inflammation, Apoptosis, Proliferation
Transcription Factors Hypoxia-Inducible Factor-1 (HIF-1) nih.gov Angiogenesis, Metabolism
Cell Cycle Proteins Cyclins/CDKs creativebiolabs.net Cell Cycle Progression
Apoptosis Regulators Bcl-2 Family Proteins, Caspases mdpi.comnih.gov Programmed Cell Death

Anti-inflammatory Mechanisms of Action

Inhibition of Eicosanoid Biosynthesis and Lipoxygenase Activity

Eicosanoids are potent lipid signaling molecules that play a central role in inflammation. nih.gov They are derived from the metabolism of 20-carbon polyunsaturated fatty acids, primarily arachidonic acid (AA), through several enzymatic pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. researchgate.net The LOX pathway converts AA into leukotrienes and hydroxyeicosatetraenoic acids (HETEs), which are powerful mediators of inflammatory responses, involved in processes such as leukocyte chemotaxis and vascular permeability. mdpi.com The 5-lipoxygenase (5-LOX) enzyme is particularly crucial as it catalyzes the initial steps in the biosynthesis of leukotrienes. mdpi.com

Inhibition of lipoxygenase activity is a key strategy for controlling inflammation. academicjournals.org Many natural and synthetic compounds exert their anti-inflammatory effects by targeting the 5-LOX enzyme. phcogj.com Polyunsaturated fatty acids, by their structural similarity to the natural substrate arachidonic acid, can act as competitive or allosteric inhibitors of LOX enzymes. frontiersin.org The inhibition of 12/15-lipoxygenase, for instance, has been shown to reduce neuroinflammation in experimental models. frontiersin.org While direct enzymatic inhibition data for this compound is limited, its nature as a polyunsaturated fatty acid with acetylenic bonds suggests it has the potential to interfere with the eicosanoid cascade by inhibiting key enzymes like lipoxygenase, thereby reducing the production of pro-inflammatory lipid mediators.

Immunomodulatory Effects and Cytokine Regulation

The immune response is a complex process orchestrated by a variety of cells and signaling molecules, including cytokines. Cytokines are small proteins that act as messengers between cells and are critical in regulating the intensity and duration of inflammatory responses. mdpi.com Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are produced in response to infection or injury and promote inflammation. frontiersin.org The dysregulation of these cytokines is implicated in numerous inflammatory diseases. frontiersin.org

Bioactive compounds can exert immunomodulatory effects by altering the production of these key cytokines. mdpi.comdovepress.com For example, some natural compounds have been shown to reduce the expression of pro-inflammatory cytokines by inhibiting signaling pathways that lead to their production, such as the NF-κB pathway. nih.gov The inhibition of 15-lipoxygenase-1 has been linked to a reduction in nitric oxide formation and lipid peroxidation in macrophages stimulated with lipopolysaccharide (LPS), demonstrating a link between lipid metabolism and inflammatory signaling. nih.gov It is plausible that this compound exerts immunomodulatory effects by influencing macrophage function and regulating the expression and release of key pro-inflammatory and anti-inflammatory cytokines, thus helping to resolve inflammation.

Antiparasitic Activities and Underlying Mechanisms (e.g., Antimalarial, Antileishmanial)

This compound has demonstrated notable antiparasitic activities, particularly against the protozoan parasites responsible for malaria and leishmaniasis. Research into its mechanisms of action suggests that its efficacy is linked to the disruption of essential biochemical pathways within the parasites.

With regard to its antimalarial properties, studies have shown that certain diynoic fatty acids can exhibit antiplasmodial activity. For instance, 19-(2-furyl)nonadeca-5,7-diynoic acid, a related compound, has shown activity against Plasmodium falciparum. acs.orgworldagroforestry.org The proposed mechanism for such fatty acids often involves the inhibition of crucial parasite enzymes or the disruption of parasite membranes. The presence of alkynyl groups in the fatty acid chain is thought to be a key determinant of this activity. nih.gov While direct mechanistic studies on this compound are limited, the activity of analogous compounds suggests potential interference with parasite fatty acid metabolism or detoxification processes, such as heme polymerization, which is a critical pathway for the parasite's survival within red blood cells. nih.gov

In the context of antileishmanial activity, isoflavones and other natural compounds have demonstrated efficacy against Leishmania donovani. acs.org The mechanisms of action for some antileishmanial drugs involve the disruption of the parasite's lipid metabolism, induction of apoptosis-like cell death, and impairment of the mitochondrial respiratory chain. bvsalud.org Given the structural similarities to other bioactive lipids, it is plausible that this compound exerts its antileishmanial effects through similar pathways. The lipophilic nature of the fatty acid could facilitate its entry into the parasite, where it may interfere with membrane integrity or inhibit enzymes crucial for parasite survival.

Antioxidant Activity and Reactive Oxygen Species Modulation

The role of this compound in modulating oxidative stress and its inherent antioxidant activity are areas of growing interest. Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and play a dual role in biological systems, acting as signaling molecules at low concentrations and causing cellular damage at high concentrations. mdpi.com An imbalance favoring ROS production leads to oxidative stress, a condition implicated in various pathological states.

The antioxidant potential of fatty acids is often linked to their chemical structure. While detailed studies on the antioxidant capacity of this compound are not extensively documented, the general principles of antioxidant action by lipids can provide some insights. The presence of unsaturated bonds, such as the triple bonds in the alkynyl moieties of this compound, can influence the molecule's susceptibility to oxidation and its ability to scavenge free radicals.

The modulation of ROS by fatty acids can occur through various mechanisms. Some fatty acids can influence the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase, which are crucial components of the cellular antioxidant defense system. frontiersin.org They can also impact signaling pathways that regulate the cellular redox state, such as the Nrf2 pathway, a key regulator of the antioxidant response. mdpi.comfrontiersin.org Furthermore, some fatty acids can directly interact with and neutralize ROS, thereby mitigating oxidative damage to cellular components like lipids, proteins, and DNA. frontiersin.org The specific manner in which this compound interacts with these systems to modulate ROS levels and exert potential antioxidant effects remains a subject for further investigation.

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound and its Analogues

The biological activity of this compound and its analogues is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies aim to elucidate how specific structural features of a molecule influence its biological effects, providing a rational basis for the design of more potent and selective compounds. drugdesign.orgscirp.org

The position and number of alkynyl (triple bond) moieties are critical determinants of the biological activity of diynoic fatty acids. The introduction of a triple bond at either the C-2 or C-6 position in the alkyl chain of a fatty acid has been shown to be effective in increasing its fungitoxicity. nih.gov In contrast, a triple bond at the C-5 or C-9 position was not as effective. nih.gov This suggests that the specific location of the unsaturation plays a crucial role in the molecule's interaction with its biological target.

The presence of two triple bonds, as in diynoic fatty acids, can further enhance biological activity compared to their mono-alkynoic counterparts. For example, 2,6-hexadecadiynoic acid displayed superior fungitoxicity compared to other analogues. nih.govresearchgate.net This enhancement may be attributed to increased rigidity of the fatty acid chain or altered electronic properties conferred by the two alkynyl groups, which could lead to stronger binding to target enzymes or receptors. One proposed mechanism of action for 2,6-diynoic fatty acids is the isomerization to a 2,3-allene derivative, which could then inhibit fungal fatty acid biosynthesis. nih.gov

Modifications to the functional groups and the addition of substituents to the fatty acid backbone can significantly alter biological activity. For instance, the presence of a hydroxyl group on the fatty acid side chain of some compounds has been observed to decrease their antiplasmodial activity. acs.org This indicates that even small changes to the molecule's polarity and hydrogen-bonding capacity can have a profound impact on its biological function.

In the context of other bioactive molecules, the introduction of a methyl acetate (B1210297) group at the 2-position of a benzofuran (B130515) ring, replacing a butyl chain, made the drug more susceptible to hydrolysis, thereby decreasing its half-life. scirp.org While not directly related to this compound, this illustrates the principle that functional group modifications can be used to fine-tune the pharmacokinetic properties of a drug. The carboxyl group of a fatty acid is another key functional group that can be involved in hydrogen bonding or salt bridge interactions with a biological receptor, and its modification would likely impact activity. drugdesign.org The exploration of modifications such as α-methoxylation in this compound analogues could lead to the discovery of compounds with improved activity profiles.

Interactive Data Table: Biological Activities of this compound and Related Compounds

Interactive Data Table: Structure-Activity Relationship Insights

Advanced Spectroscopic and Analytical Methodologies in Nonadeca 2,6 Diynoic Acid Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of Nonadeca-2,6-diynoic acid. jchps.com By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). jchps.commdpi.com This powerful tool allows researchers to confirm the positions of the two alkyne groups and the carboxylic acid moiety within the nineteen-carbon chain. jchps.com

In a typical ¹H NMR spectrum of this compound, specific chemical shifts would be expected for the different types of protons present in the molecule. For instance, the proton of the carboxylic acid group (-COOH) would likely appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The protons adjacent to the triple bonds would also exhibit characteristic shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can further reveal the coupling between adjacent protons, helping to piece together the carbon skeleton. libretexts.org

Similarly, ¹³C NMR spectroscopy provides crucial data on the carbon framework. The carbons of the carboxylic acid group and the sp-hybridized carbons of the alkyne groups would have distinct and identifiable chemical shifts. The integration of one- and two-dimensional NMR data is often essential for the unambiguous structural elucidation of complex molecules like this compound. libretexts.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (-COOH) 10.0 - 13.0 (broad s) 170 - 185
C2 (-C≡C-) - 70 - 90
C3 (-C≡C-) - 70 - 90
C4, C5 (CH₂) 2.1 - 2.4 (m) 20 - 35
C6 (-C≡C-) - 70 - 90
C7 (-C≡C-) - 70 - 90
C8-C18 (-(CH₂)₁₁-) 1.2 - 1.6 (m) 20 - 35
C19 (-CH₃) 0.8 - 1.0 (t) 10 - 15

Note: These are predicted values and can vary based on the solvent and other experimental conditions. s = singlet, t = triplet, m = multiplet.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com It is instrumental in determining the molecular weight of this compound and providing insights into its structure through fragmentation analysis. acdlabs.com When a molecule is introduced into the mass spectrometer, it is ionized, often by techniques like Electron Impact (EI) or Electrospray Ionization (ESI). uni-saarland.deuab.edu

The resulting molecular ion (M+) peak in the mass spectrum confirms the molecular weight of the compound. savemyexams.com In the case of this compound, the molecular ion would correspond to its exact molecular mass. Furthermore, the high-energy ionization process can cause the molecule to break apart into smaller, charged fragments. uni-saarland.de The pattern of these fragments is reproducible and serves as a molecular fingerprint, offering valuable clues about the compound's structure. savemyexams.comacdlabs.com For instance, characteristic losses, such as the loss of a water molecule (H₂O), a carboxyl group (-COOH), or cleavage at positions adjacent to the triple bonds, can be observed in the mass spectrum, helping to confirm the presence and location of these functional groups. libretexts.org

Table 2: Potential Mass Spectrometry Fragments of this compound

Fragment Description
[M]+ Molecular Ion
[M-17]+ Loss of -OH
[M-45]+ Loss of -COOH

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. core.ac.uk It works on the principle that different chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate. vscht.cz An IR spectrum plots the percentage of transmitted light against the wavenumber of the radiation.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. The carboxylic acid O-H bond would produce a very broad absorption band in the region of 2500-3300 cm⁻¹. maricopa.edulibretexts.org The carbonyl (C=O) stretch of the carboxylic acid would show a strong, sharp peak around 1700-1725 cm⁻¹. maricopa.eduspectroscopyonline.com The presence of the two internal alkyne (C≡C) groups would be indicated by a weak but sharp absorption band in the range of 2100-2250 cm⁻¹. maricopa.edupressbooks.pub The C-H bonds of the long alkyl chain would show stretching vibrations in the 2850-3000 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500 - 3300 Broad
Carboxylic Acid C=O stretch 1700 - 1725 Strong
Alkyne C≡C stretch 2100 - 2250 Weak to Medium
Alkane C-H stretch 2850 - 3000 Medium to Strong
Carboxylic Acid C-O stretch 1210 - 1320 Medium
Carboxylic Acid O-H bend 910 - 950 Medium

Source: core.ac.ukmaricopa.edulibretexts.orglibretexts.orgorgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. The parts of a molecule that absorb light in this region are known as chromophores. msu.edu

For this compound, the primary chromophores are the two alkyne (carbon-carbon triple bond) functionalities and the carbonyl group of the carboxylic acid. Isolated alkynes and carbonyl groups typically absorb in the far UV region, often below 200 nm, which can be difficult to detect with standard instruments. msu.edulibretexts.org However, the conjugation of the C2-alkyne with the carboxylic acid group may lead to a slight shift in the absorption maximum to a longer wavelength. While UV-Vis spectroscopy may not be the most definitive technique for the structural elucidation of this specific compound compared to NMR or MS, it can provide complementary information about its electronic structure. libretexts.orgresearchgate.net Any significant absorption in the near UV range (200-400 nm) would be indicative of the presence of these chromophoric groups. libretexts.org

Advanced Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, HPLC)

Advanced chromatographic techniques are essential for the separation, isolation, and quantification of this compound from complex mixtures, such as natural extracts or reaction products. semanticscholar.orgcpur.in These methods rely on the differential partitioning of components between a stationary phase and a mobile phase. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. f1000research.comnih.gov For GC-MS analysis, this compound would typically be derivatized, for example, by converting it to its more volatile methyl ester. mdpi.com The sample is then vaporized and separated based on its boiling point and interactions with the stationary phase in the GC column. The separated components then enter the mass spectrometer for identification. japsonline.comgsconlinepress.com

High-Performance Liquid Chromatography (HPLC) is another versatile separation technique that is well-suited for the analysis of fatty acids. researchgate.net In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of fatty acids. sielc.com Detection can be achieved using various detectors, including UV detectors, if the compound has sufficient UV absorbance, or by coupling the HPLC system to a mass spectrometer (LC-MS). turkjps.orgresearchgate.net LC-MS provides both retention time data from the HPLC and mass spectral data from the MS, offering a high degree of confidence in the identification and quantification of the target analyte. frontiersin.org

Integration of "-omics" Technologies for Systems-Level Understanding

The study of this compound can be significantly enhanced by integrating "-omics" technologies, such as lipidomics and metabolomics. mdpi.commdpi.com These approaches allow for a comprehensive, systems-level understanding of the compound's role in biological systems. csic.es

Lipidomics focuses on the global study of lipids in a biological system. frontiersin.org By employing advanced analytical platforms, primarily based on mass spectrometry, lipidomics can identify and quantify the entire lipid profile of a cell, tissue, or organism. mdpi.com This can reveal how the synthesis and metabolism of this compound are regulated and how its levels change in response to different physiological or environmental conditions. mdpi.com

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. sciopen.com The integration of metabolomic data with lipidomic and other "-omics" data (e.g., genomics, transcriptomics, proteomics) can provide a more complete picture of the metabolic pathways in which this compound is involved. mdpi.comcsic.es For example, understanding the broader metabolic context can help to elucidate the biosynthetic precursors of this fatty acid and the downstream products of its metabolism. nih.gov This integrated approach is crucial for uncovering the biological functions and significance of unique fatty acids like this compound. frontiersin.orgresearchgate.net

Theoretical and Computational Chemistry Approaches to Nonadeca 2,6 Diynoic Acid

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanics (QM) offers a powerful lens through which to examine the intrinsic properties of a molecule, governed by the behavior of its electrons. researchgate.netacs.org For Nonadeca-2,6-diynoic acid, QM calculations can elucidate its three-dimensional structure, electron distribution, and inherent reactivity. These studies are foundational for understanding its chemical behavior and biological activity.

Detailed quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can provide a wealth of information about the electronic landscape of this compound. Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped, which illustrates the charge distribution across the molecule. frontiersin.org The MEP is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or enzymes. Regions of negative potential (electron-rich) are likely to be sites for electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the carboxylic acid group and the diyne moiety would be of particular interest in an MEP analysis.

Table 1: Hypothetical Quantum Mechanical Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons; relates to the ability to donate electrons.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy unoccupied orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVCorrelates with chemical reactivity and stability.
Dipole Moment2.5 DMeasures the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP)Red (negative) regions around the carboxylic acid oxygen atoms; Blue (positive) regions around the acidic proton.Predicts sites for non-covalent interactions, such as hydrogen bonding, with biological targets.

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from quantum mechanical studies. Actual values would require specific calculations.

Molecular Dynamics Simulations of Compound-Target Interactions

While quantum mechanics provides a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a dynamic view of how a molecule behaves and interacts with its environment over time. nih.gov MD simulations are particularly useful for studying the interactions between a ligand, such as this compound, and its biological target. Given the known antifungal properties of many fatty acids, a likely target for MD studies would be a fungal cell membrane. nih.govresearchgate.net

In a typical MD simulation, the fatty acid molecule and a model of a fungal cell membrane, often composed of phospholipids (B1166683) like POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine), are placed in a simulated aqueous environment. The forces between all atoms are calculated using a classical force field, and Newton's laws of motion are applied to simulate the movement of each atom over a period of nanoseconds to microseconds. nih.govnih.gov

These simulations can reveal:

Whether the fatty acid spontaneously inserts into the lipid bilayer.

The preferred orientation and depth of insertion of the molecule within the membrane.

The effect of the fatty acid on the structural properties of the membrane, such as its thickness, fluidity, and order. nih.gov

The formation of specific interactions, like hydrogen bonds, between the fatty acid and the lipid headgroups.

By observing how this compound perturbs the membrane structure, researchers can gain mechanistic insights into its antifungal activity. For instance, disruption of the membrane's integrity can lead to leakage of cellular contents and ultimately cell death. nih.govresearchgate.net

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound with a Fungal Membrane Model

Simulation ParameterObservationImplication for Antifungal Mechanism
Membrane Insertion Spontaneous insertion of the hydrocarbon tail into the lipid bilayer within 100 ns.The molecule can readily partition into the fungal membrane.
Orientation in Membrane Carboxylic acid headgroup remains near the lipid headgroup interface, while the hydrophobic tail orients towards the membrane core.Anchoring at the surface with the disruptive tail embedded within the membrane.
Effect on Membrane Thickness Localized thinning of the membrane by an average of 3 Å in the vicinity of the inserted fatty acid.Disruption of the normal membrane structure.
Lipid Order Parameter Decrease in the order parameter of the lipid acyl chains surrounding the fatty acid.Increased membrane fluidity and disorder, potentially leading to increased permeability.

Note: This table presents hypothetical findings to exemplify the outputs of an MD simulation.

In Silico Docking and Ligand-Based Drug Design for this compound Analogues

In addition to non-specific interactions with the cell membrane, this compound or its analogues could potentially inhibit specific enzymes. In silico molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a specific protein target. bohrium.com If a potential enzyme target for this compound were identified, for example, an enzyme involved in fungal cell wall synthesis, docking could be employed to predict how the molecule fits into the enzyme's active site.

The process involves generating a three-dimensional structure of the ligand and the target protein. A scoring function is then used to evaluate the different possible binding poses, with lower scores typically indicating more favorable interactions. The results of a docking study can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Building on the information from docking and the known structure-activity relationships of related compounds, ligand-based drug design can be used to create novel analogues of this compound with potentially improved properties. researchgate.net This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. By identifying the key structural features (pharmacophore) responsible for the desired activity, new molecules can be designed and computationally screened before being synthesized and tested in the lab.

For this compound, this could involve modifying the length of the carbon chain, altering the position of the diyne moiety, or introducing other functional groups to enhance its binding affinity for a target or improve its pharmacokinetic properties.

Table 3: Hypothetical In Silico Docking Results for this compound Analogues against a Fungal Enzyme

AnalogueModificationDocking Score (kcal/mol)Key Predicted Interactions
This compoundParent Compound-7.5Hydrogen bond between carboxylic acid and Serine residue; hydrophobic interactions of the alkyl chain.
Analogue AChain shortened to 17 carbons-7.2Similar to parent, but reduced hydrophobic contacts.
Analogue BCarboxylic acid replaced with an ester-6.8Loss of key hydrogen bond.
Analogue CHydroxyl group added at C-8-8.1Additional hydrogen bond with an Aspartate residue in the active site.

Note: The data in this table is for illustrative purposes only and represents the type of comparative analysis that can be performed using in silico docking.

Future Perspectives and Uncharted Research Domains for Nonadeca 2,6 Diynoic Acid

Discovery of Novel Biological Targets and Undefined Mechanistic Pathways

The current understanding of how Nonadeca-2,6-diynoic acid exerts its biological effects, particularly its antifungal and antimycobacterial properties, is still in its nascent stages. chapman.edunih.govnih.govchapman.edu Research has shown its efficacy against various fungal strains, but the precise molecular targets and mechanistic pathways remain largely undefined.

Future research will need to focus on elucidating these mechanisms. One proposed mechanism for the broader class of 2,6-diynoic fatty acids involves their isomerization into a reactive 2,3-allene intermediate. chapman.edu This allene (B1206475) could then covalently inhibit key enzymes in fungal metabolic pathways. Another hypothesized pathway is the inhibition of sphingolipid biosynthesis, a critical process for fungal cell membrane integrity. chapman.edunih.govnih.govbiorxiv.orgplos.org Sphingolipids are essential components of eukaryotic cell membranes and are involved in maintaining membrane structure. nih.gov The disruption of their synthesis can lead to cell death. plos.org It is plausible that this compound could interfere with ceramide synthase, a key enzyme in this pathway. chapman.edunih.gov

Additionally, drawing parallels from similar acetylenic fatty acids, this compound might inhibit fatty acid biosynthesis pathways, such as the elongation of saturated and unsaturated fatty acids, or interfere with fatty acid degradation (β-oxidation). chapman.edunih.govcsun.edu In mycobacteria, a potential target could be mycolic acid biosynthesis, which is crucial for the bacterial cell wall. nih.gov

To move beyond these hypotheses, future studies will require sophisticated biochemical and genetic approaches. Identifying the specific enzymes that are inhibited by this compound is a critical next step. This could involve activity-based protein profiling (ABPP) with a tagged version of the compound to isolate and identify its binding partners within the fungal or bacterial proteome. Genetic screens could also be employed to identify fungal or bacterial mutants that show resistance to the compound, which could point to its target or pathway.

Table 1: Antifungal and Antimycobacterial Activity of this compound and Analogues

Compound Organism MIC (µM)
This compound Cryptococcus neoformans ATCC 66031 < 5.0
Candida albicans ATCC 14053 20 - 80
Candida albicans ATCC 60193 20 - 80
2,6-Hexadecadiynoic acid Candida albicans ATCC 14053 11
Candida albicans ATCC 60193 11
Cryptococcus neoformans ATCC 66031 < 5.7
Mycobacterium tuberculosis H37Rv 140-145
2-Hexadecynoic acid Candida albicans ATCC 14053 9.4
Candida albicans ATCC 60193 100
Mycobacterium tuberculosis H37Rv 140-145
6-Nonadecynoic acid Cryptococcus neoformans ATCC 66031 < 4.3

Data sourced from multiple studies. nih.govnih.govchapman.edu

Innovation in Green Chemistry Approaches for Sustainable Synthesis

The reported synthesis of this compound involves a conventional two-step chemical process starting from 1,5-hexadiyne (B1215225) or 1,8-nonadiyne (B1581614). nih.govchapman.edu While effective, this method may not align with the modern principles of green and sustainable chemistry, which emphasize waste prevention, atom economy, use of renewable feedstocks, and energy efficiency. d-nb.info

Future research should explore innovative green chemistry approaches for a more sustainable synthesis. A key area of innovation lies in the use of biocatalysis. d-nb.infomdpi.com Enzymes, operating under mild conditions in aqueous environments, offer high selectivity and can reduce the need for protecting groups and hazardous reagents. d-nb.infonih.gov For instance, the multi-step enzymatic synthesis of other long-chain dicarboxylic acids from renewable fatty acids has been successfully demonstrated. nih.gov A similar biocatalytic cascade could potentially be designed for this compound, starting from renewable plant oil derivatives. nih.goveuropa.eu This could involve enzymes like fatty acid desaturases and acetylenases, which are known to be involved in the natural biosynthesis of polyacetylenes. researchgate.netmdpi.comoup.com

Another avenue is the exploration of greener solvent systems. Traditional organic solvents could be replaced with water, supercritical fluids (like CO2), or bio-based solvents, which are less toxic and have a smaller environmental footprint. d-nb.info Furthermore, energy-efficient techniques such as microwave-assisted synthesis could be investigated to accelerate reaction times and reduce energy consumption compared to conventional heating methods. d-nb.info

Table 2: Potential Green Chemistry Innovations for this compound Synthesis

Green Chemistry Principle Potential Application
Use of Renewable Feedstocks Utilize plant-derived fatty acids as starting materials instead of petroleum-based alkynes.
Catalysis Employ biocatalysts (e.g., lipases, desaturases, acetylenases) or recyclable solid catalysts to replace stoichiometric reagents. d-nb.infomdpi.com
Safer Solvents and Auxiliaries Replace traditional organic solvents with water, supercritical CO2, or biodegradable solvents. d-nb.info
Design for Energy Efficiency Implement microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy input. d-nb.info

| Reduce Derivatives | Design enzymatic pathways that avoid the need for chemical protection and deprotection steps. nih.gov |

Rational Design of Next-Generation Analogues with Enhanced Bioactivity

The initial studies on this compound and its analogues have already provided valuable insights into their structure-activity relationships (SAR). chapman.edu For example, a comparison between 2,6-nonadecadiynoic acid (C19) and 2,6-hexadecadiynoic acid (C16) revealed that the shorter C16 analogue exhibits superior antifungal activity against Candida albicans strains. nih.govnih.govchapman.edu This suggests that the alkyl chain length is a critical determinant of bioactivity. chapman.edu

The rational design of next-generation analogues represents a promising future direction. By systematically modifying the structure of this compound, it may be possible to develop new compounds with enhanced potency, greater selectivity for microbial targets over host cells, or improved physicochemical properties.

Key structural features that could be explored include:

Alkyl Chain Length: Further optimization of the chain length beyond C16 and C19 could yield analogues with even greater activity.

Position of Acetylenic Bonds: The activity of 2,9-hexadecadiynoic acid was found to be different from the 2,6-diynoic acids, indicating that the relative positions of the triple bonds are crucial. nih.govnih.gov Exploring other positional isomers is a logical next step.

Introduction of Other Functional Groups: Incorporating hydroxyl, methoxy, or other functional groups at specific positions in the alkyl chain could modulate the compound's polarity and interaction with biological targets. The synthesis of α-methoxylated fatty acid analogues, for instance, has been shown to yield compounds with interesting biological activities. nih.gov

This rational design process will be synergistic with the mechanistic studies described in section 7.1. As the biological targets are identified, computational docking studies can be used to predict how different analogues might bind, guiding the synthetic efforts towards the most promising candidates.

Table 3: Comparative Bioactivity of this compound and its Analogues

Compound Chain Length Unsaturation Organism MIC (µM)
This compound C19 2,6-diynoic C. neoformans < 5.0
2,6-Hexadecadiynoic acid C16 2,6-diynoic C. albicans 11
2,9-Hexadecadiynoic acid C16 2,9-diynoic C. neoformans < 5.8
2-Hexadecynoic acid C16 2-ynoic C. albicans 9.4
6-Nonadecynoic acid C19 6-ynoic C. neoformans < 4.3

MIC (Minimum Inhibitory Concentration) values indicate the potency of the compound. A lower MIC value signifies higher activity. Data sourced from Carballeira et al., 2006. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Structure-Function Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and are highly applicable to the future study of this compound. researchgate.netmdpi.comnih.gov These computational tools can analyze vast datasets to identify complex patterns and make predictions that can guide and accelerate experimental research.

One of the most immediate applications is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govacademax.comnih.gov By training ML algorithms on the existing data of this compound and its analogues, a predictive QSAR model could be built. mdpi.com This model could then be used to forecast the antifungal activity of novel, untested analogues, allowing researchers to prioritize the synthesis of the most promising candidates and avoid less active ones. nih.gov

Table 5: AI and Machine Learning Applications in this compound Research

AI/ML Approach Application Potential Outcome
Quantitative Structure-Activity Relationship (QSAR) Predict the bioactivity of new analogues based on their chemical structure. Accelerated discovery of more potent analogues by prioritizing synthesis. nih.govinnovareacademics.in
Target Prediction/Polypharmacology Screen the compound against protein databases to identify likely biological targets. Generation of hypotheses for mechanism of action studies; identification of potential off-target effects. nih.govmedium.com
Generative Models Design novel molecular structures with desired properties (e.g., high activity, low toxicity). Creation of new intellectual property and lead compounds with optimized profiles. neurosciencenews.com

| Property Prediction | Forecast physicochemical properties like solubility and bioavailability. | Early-stage optimization of drug-like properties to improve therapeutic potential. mdpi.com |

Q & A

Q. What statistical methods are recommended for analyzing clustered data in fatty acid interaction studies?

  • For studies examining interactions (e.g., this compound with phospholipid bilayers), mixed-effects models account for nested variables (e.g., multiple observations per sample). ANOVA with Tukey’s post-hoc test identifies significant differences in membrane permeability across treatment groups. Data clustering (e.g., hierarchical clustering) visualizes patterns in dose-dependent responses .

Q. How do computational models enhance the design of this compound derivatives?

  • Molecular dynamics (MD) simulations predict binding affinities to fungal cytochrome P450 targets. Density Functional Theory (DFT) calculations optimize electronic properties (e.g., HOMO-LUMO gaps) to improve redox stability. In silico toxicity profiling (e.g., ProTox-II) screens for hepatotoxicity risks prior to synthesis .

Methodological Frameworks

Q. What criteria ensure research questions on this compound meet academic rigor?

  • Apply the FINER framework :
  • Feasible : Ensure access to specialized instrumentation (e.g., GC-MS, HPLC).
  • Novel : Address gaps, such as unexplored synergies with azole antifungals.
  • Ethical : Adhere to biosafety protocols (BSL-2) for fungal pathogen handling.
  • Relevant : Align with emerging needs for antifungal resistance mitigation .

Q. How should researchers document contradictory findings in publications?

  • Use dedicated "Data Limitations" sections to discuss discrepancies, supported by raw datasets in supplementary materials. Transparent reporting includes:
  • Methodological transparency : Detailed protocols (e.g., incubation times, solvent batches).
  • Statistical confidence intervals : Highlight overlapping ranges in conflicting results.
  • Comparative tables : Contrast findings with prior studies, annotated with experimental variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.